D-myo-inositol-1,4,5-triphosphate is a crucial intracellular signaling molecule involved in various cellular processes, particularly in the mobilization of calcium ions. It is synthesized from phosphatidylinositol 4,5-bisphosphate through the action of phospholipase C. This compound plays a significant role as a second messenger in signal transduction pathways, affecting processes such as muscle contraction, neurotransmitter release, and hormone action.
D-myo-inositol-1,4,5-triphosphate is derived from the phosphoinositide signaling pathway, which is initiated by the activation of G protein-coupled receptors and receptor tyrosine kinases. Upon receptor activation, phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate to produce D-myo-inositol-1,4,5-triphosphate and diacylglycerol.
D-myo-inositol-1,4,5-triphosphate is classified as a small molecule and a second messenger. It belongs to the family of inositol phosphates, which are characterized by their phosphate groups attached to an inositol ring.
The synthesis of D-myo-inositol-1,4,5-triphosphate has been accomplished through various methods. A notable approach involves the use of orthoacetate protection followed by deprotection steps to yield the desired triphosphate form. The synthesis typically includes five main steps starting from myo-inositol, allowing for efficient production with minimal chromatography requirements .
One efficient synthetic route involves:
D-myo-inositol-1,4,5-triphosphate has a molecular formula of and a molecular weight of approximately 420.0956 g/mol . The compound features a six-membered inositol ring with three phosphate groups attached at the 1, 4, and 5 positions.
The structural representation showcases its three-dimensional conformation and spatial orientation of functional groups that are critical for its interaction with calcium channels and other proteins involved in signaling pathways .
D-myo-inositol-1,4,5-triphosphate participates in several key biochemical reactions:
The enzymatic conversion processes involve specific kinases that add phosphate groups at designated hydroxyl positions on the inositol ring. These reactions are crucial for regulating intracellular calcium levels and further downstream signaling events .
D-myo-inositol-1,4,5-triphosphate functions primarily as a second messenger that mediates cellular responses to external signals. Upon binding to its receptor on the endoplasmic reticulum membrane:
Research indicates that this mechanism is critical for processes such as muscle contraction and neurotransmitter release. The precise regulation of D-myo-inositol-1,4,5-triphosphate levels is vital for maintaining cellular homeostasis and responding appropriately to stimuli .
D-myo-inositol-1,4,5-triphosphate is typically a white crystalline solid at room temperature. Its solubility in water is high due to its polar nature attributed to multiple hydroxyl and phosphate groups.
The compound is stable under physiological conditions but can undergo hydrolysis or phosphorylation under specific enzymatic activities. Its reactivity primarily involves interactions with calcium channels and various kinases which modulate its biological activity .
D-myo-inositol-1,4,5-triphosphate is extensively used in research related to cell signaling pathways. Its applications include:
d-myo-Inositol-1,4,5-trisphosphate (IP₃) is characterized by a cyclohexanehexol (inositol) ring with precise stereochemical orientation essential for biological activity. The "D-myo" descriptor specifies that the 2-hydroxyl group occupies the axial position, while the 1-, 3-, 4-, 5-, and 6-hydroxyl groups are equatorial. Phosphorylation occurs at the D-enantiomer's 1, 4, and 5 positions, yielding a C₂-symmetric molecule with pseudo-mirror symmetry along the C₂–C₅ axis. This symmetry is disrupted by phosphorylation, creating distinct binding surfaces for receptor interaction. Key stereoelectronic features include:
Table 1: Stereochemical Features of IP₃
Carbon Position | Substituent | Orientation | Functional Role |
---|---|---|---|
1 | Phosphate | Equatorial | Receptor binding (lower affinity) |
2 | OH | Axial | Defines myo-configuration |
3 | OH | Equatorial | Site for 3-kinase phosphorylation |
4 | Phosphate | Equatorial | High-affinity receptor docking |
5 | Phosphate | Axial | High-affinity receptor docking |
6 | OH | Equatorial | Hydrogen bonding with receptor |
IP₃ is biosynthesized in vivo through G protein-coupled receptor (GPCR) or receptor tyrosine kinase (RTK)-activated cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂). This reaction is catalyzed by phospholipase C (PLC) isoforms:
Table 2: PLC Isozymes in IP₃ Biosynthesis
Isozyme | Activator | Structural Features | Cellular Localization |
---|---|---|---|
PLC-β | Gαq subunits | PH domain, C-terminal PDZ motif | Plasma membrane |
PLC-γ | RTK phosphorylation | Split PH domain, SH2/SH3 domains | Membrane/cytosol |
PLC-δ | Ca²⁺ | Minimal domain structure | Plasma membrane |
Synthetic access to IP₃ and analogues enables pharmacological and structural studies. Two primary strategies are employed:
Chemical Synthesis
Chemoenzymatic Routes
Key Analogues
Table 3: Synthetic IP₃ Analogues and Applications
Analogue | Synthetic Method | Key Structural Feature | Application |
---|---|---|---|
6-Amino-IP₃ | Chemoenzymatic phosphorylation | 6-OH replaced by NH₂ | Antibody generation |
scyllo-Inositol 1,2,3,5-tetrakisphosphate | Orthoester phosphorylation | Symmetric phosphate distribution | IP₃ receptor binding studies |
dl-6-Deoxy-6-hydroxymethyl-scyllo-inositol trisphosphate | Borane-aluminum reduction | Open-chain hydroxymethyl at pseudo-3-position | IP₃K substrate profiling |
IP₃ signaling is terminated by two enzyme families that regulate its spatiotemporal dynamics:
IP₃ 5-Phosphatases (INPP5A)
IP₃ 3-Kinases (IP₃K)
Metabolic Integration
Table 4: Enzymes Governing IP₃ Metabolism
Enzyme | Reaction | Localization | Regulators |
---|---|---|---|
IP₃ 5-phosphatase (INPP5A) | IP₃ → I(1,4)P₂ | Plasma membrane | ↓ by CaMKII phosphorylation |
IP₃ 3-kinase A | IP₃ → I(1,3,4,5)P₄ | F-actin (neurons) | ↑ by Ca²⁺/calmodulin, ↑ by CaMKII |
IP₃ 3-kinase B | IP₃ → I(1,3,4,5)P₄ | Endoplasmic reticulum | ↑ by Ca²⁺/calmodulin |
IP₃ 3-kinase C | IP₃ → I(1,3,4,5)P₄ | Cytosol/nucleus | Unknown |
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